molecular formula C18H23NO B5684658 (3,5-dimethylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine

(3,5-dimethylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine

Cat. No. B5684658
M. Wt: 269.4 g/mol
InChI Key: TUKMUJPXBCVRCZ-UHFFFAOYSA-N
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Description

(3,5-dimethylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine, also known as DMMDA-2, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a derivative of the psychedelic drug, Mescaline, and is known for its hallucinogenic properties. DMMDA-2 is a relatively new drug that has gained attention in recent years due to its potential therapeutic applications and its unique mechanism of action.

Mechanism of Action

(3,5-dimethylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine is believed to exert its effects by modulating the activity of serotonin receptors in the brain. Specifically, it has been shown to bind to the 5-HT2A receptor, which is known to be involved in the regulation of mood, cognition, and perception. By binding to this receptor, (3,5-dimethylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine is thought to alter the activity of certain neurotransmitters in the brain, leading to its hallucinogenic effects.
Biochemical and Physiological Effects
(3,5-dimethylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased activity in the prefrontal cortex, which is involved in higher cognitive functions such as decision making and social behavior. It has also been shown to increase the release of dopamine in the brain, which is known to play a role in reward and motivation.

Advantages and Limitations for Lab Experiments

(3,5-dimethylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine has several advantages and limitations for use in laboratory experiments. One advantage is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, its hallucinogenic effects can make it difficult to use in certain types of experiments, as it may interfere with the behavior of test animals.

Future Directions

There are several potential future directions for research on (3,5-dimethylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine. One area of interest is its potential as a treatment for depression and other mood disorders. Another area of interest is its potential as a tool for studying the role of the 5-HT2A receptor in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3,5-dimethylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine, as well as its potential risks and limitations.

Synthesis Methods

The synthesis of (3,5-dimethylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine involves several steps. The starting material is 3,5-dimethoxyphenylacetonitrile, which is reacted with sodium borohydride to produce 3,5-dimethoxyphenylacetone. This compound is then reacted with 4-methoxy-2,5-dimethylbenzylamine in the presence of hydrochloric acid to produce (3,5-dimethylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine.

Scientific Research Applications

(3,5-dimethylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that (3,5-dimethylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine has a high affinity for the serotonin 5-HT2A receptor, which is known to play a role in the regulation of mood and cognition. This suggests that (3,5-dimethylphenyl)(4-methoxy-2,5-dimethylbenzyl)amine may have potential as a treatment for depression and other mood disorders.

properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-12-6-13(2)8-17(7-12)19-11-16-9-15(4)18(20-5)10-14(16)3/h6-10,19H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKMUJPXBCVRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=C(C=C(C(=C2)C)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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